molecular formula C22H18FN3OS B11039559 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11039559
M. Wt: 391.5 g/mol
InChI Key: SZQUNDRCLMYOGS-UHFFFAOYSA-N
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Description

3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of fluorophenyl, methoxyphenyl, and phenyl groups attached to a triazole ring, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and aromatic groups can participate in reduction reactions under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring and aromatic substituents may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
  • 3-{[(2-fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
  • 3-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-1,2-thiazole-4-carbonitrile

Uniqueness

3-{[(2-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is unique due to its specific combination of fluorophenyl, methoxyphenyl, and phenyl groups attached to the triazole ring. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H18FN3OS

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H18FN3OS/c1-27-19-13-11-16(12-14-19)21-24-25-22(26(21)18-8-3-2-4-9-18)28-15-17-7-5-6-10-20(17)23/h2-14H,15H2,1H3

InChI Key

SZQUNDRCLMYOGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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